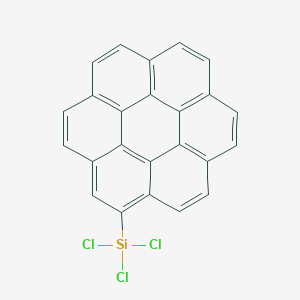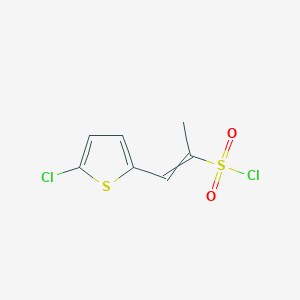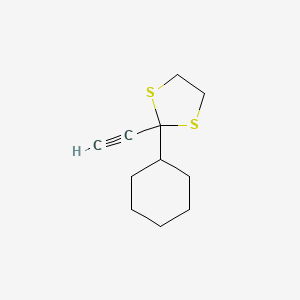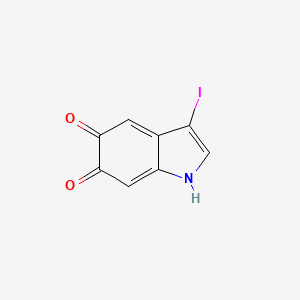
2,3-Bis(hexadecyloxy)tetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(hexadecyloxy)tetracene is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hexadecyloxy groups attached to the tetracene core. Tetracene and its derivatives are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)tetracene typically involves the alkylation of tetracene with hexadecyloxy groups. This can be achieved through a series of steps:
Bromination: Tetracene is first brominated to introduce bromine atoms at the 2 and 3 positions.
Alkylation: The brominated tetracene is then reacted with hexadecyloxy groups under basic conditions to replace the bromine atoms with hexadecyloxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(hexadecyloxy)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: The hexadecyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of tetracene.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(hexadecyloxy)tetracene has several applications in scientific research:
Organic Electronics: Used in organic thin-film transistors and organic light-emitting diodes due to its electronic properties.
Photovoltaics: Employed in organic photovoltaic cells for solar energy conversion.
Sensors: Utilized in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its interactions with biological molecules and potential biomedical applications.
Wirkmechanismus
The mechanism of action of 2,3-Bis(hexadecyloxy)tetracene involves its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can affect the electronic states of the target molecules, leading to changes in their behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-tetracene: A similar compound with two tetracene units fused together.
Peri-tetracene: Another tetracene derivative with different substitution patterns.
Uniqueness
2,3-Bis(hexadecyloxy)tetracene is unique due to the presence of long alkyl chains (hexadecyloxy groups), which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly valuable in applications where these properties are crucial, such as in organic electronics and photovoltaics.
Eigenschaften
CAS-Nummer |
849942-19-4 |
|---|---|
Molekularformel |
C50H76O2 |
Molekulargewicht |
709.1 g/mol |
IUPAC-Name |
2,3-dihexadecoxytetracene |
InChI |
InChI=1S/C50H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-51-49-41-47-39-45-37-43-33-29-30-34-44(43)38-46(45)40-48(47)42-50(49)52-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,37-42H,3-28,31-32,35-36H2,1-2H3 |
InChI-Schlüssel |
BLSKSKLZJRCKJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)


![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)





![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
